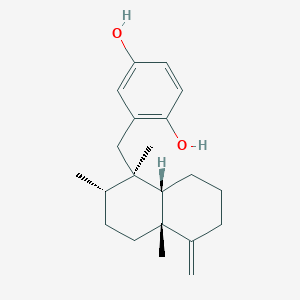

Arenarol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol |

InChI |

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19,22-23H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20-,21+/m0/s1 |

InChI Key |

FBMAHDGTCDISLJ-PSMQTCRGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C |

Synonyms |

arenarol |

Origin of Product |

United States |

Isolation Methodologies and Source Organism Taxonomy of Arenarol

Advanced Chromatographic and Extraction Techniques for Arenarol Isolation

The isolation of this compound from its natural source, the marine sponge Dysidea arenaria, is a multi-step process involving precise extraction and chromatographic methods to separate the compound from a complex mixture of other metabolites. tandfonline.comubc.ca

Solvent Extraction Optimization Strategies

The initial step in isolating this compound involves extracting the compound from the sponge tissue using organic solvents. The choice of solvent is critical and is determined by the polarity of the target molecule. Research has demonstrated that an effective strategy begins with the repeated extraction of the thawed sponge material with methanol (B129727) (MeOH). tandfonline.comnih.gov This initial extract is then concentrated to a gum-like consistency. tandfonline.com

Following the initial extraction, a liquid-liquid partitioning step is employed to separate compounds based on their differential solubility in immiscible solvents. One documented method involves partitioning the crude extract between ethyl acetate (B1210297) (EtOAc) and water. nih.gov Another approach partitions the methanolic extract between chloroform (B151607) (CHCl3) and a 50% methanol/water mixture. tandfonline.com In both strategies, the organic fraction, which contains this compound and other semi-polar compounds, is collected for further purification. tandfonline.comnih.gov The efficiency of this process relies on the principle of using solvents of varying polarity to selectively dissolve and separate different classes of metabolites present in the sponge. nih.govencyclopedia.pub

| Extraction Stage | Solvent System | Purpose | Source |

|---|---|---|---|

| Initial Extraction | Methanol (MeOH) | To create a crude extract from sponge tissue | tandfonline.comnih.gov |

| Liquid-Liquid Partitioning | Ethyl Acetate (EtOAc) and Water | To separate the crude extract into organic and aqueous fractions | nih.gov |

| Liquid-Liquid Partitioning | Chloroform (CHCl3) and 50% MeOH in Water | Alternative partitioning to separate organic-soluble materials | tandfonline.com |

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Following initial extraction and preliminary fractionation, preparative High-Performance Liquid Chromatography (HPLC) serves as the final, crucial step for obtaining pure this compound. tandfonline.com This technique offers high resolution for separating structurally similar compounds. researchgate.net

For this compound purification, a normal-phase HPLC setup is utilized. The process involves passing the enriched organic fraction through a silica (B1680970) gel column. tandfonline.com A specific mobile phase, a mixture of 20% ethyl acetate in hexanes, is used to elute the compounds from the column. tandfonline.com The differential interaction of the compounds with the stationary phase (silica) and the mobile phase allows for their separation. This method has been successfully used to yield pure this compound, as well as its related compound, Isothis compound. tandfonline.com The combination of initial solvent extraction followed by multiple chromatographic steps, culminating in preparative HPLC, is a standard and effective methodology for the purification of complex natural products like terpenoids from marine sources. researchgate.net

| Parameter | Specification | Source |

|---|---|---|

| Chromatography Mode | Normal Phase | tandfonline.com |

| Stationary Phase | Silica Gel | tandfonline.com |

| Mobile Phase | 20% Ethyl Acetate in Hexanes | tandfonline.com |

| Target Compound | This compound | tandfonline.com |

Countercurrent Chromatography Approaches

While not explicitly documented for the isolation of this compound, countercurrent chromatography (CCC) represents a powerful and relevant purification technique for natural products, including marine sesquiterpenoids. nih.govresearchgate.net CCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating issues like irreversible adsorption of the sample. nih.govacs.org This method relies on partitioning a sample between two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force while the other (mobile phase) is pumped through it. researchgate.net

Given the chemical properties of this compound, a sesquiterpenoid, CCC would be a highly suitable method for its fractionation from the crude sponge extract. The selection of an appropriate two-phase solvent system, such as a hexane-ethyl acetate-methanol-water combination, is critical for a successful separation. nih.govresearchgate.net This technique is particularly advantageous for separating components in complex mixtures with high recovery rates, making it an inferred but logical approach in the broader context of marine natural product isolation. researchgate.netspringernature.com

Taxonomic Identification and Ecological Niche of this compound-Producing Organisms

This compound is produced by the marine sponge Dysidea arenaria. nih.govwikipedia.org Understanding the taxonomy and ecological role of this organism provides crucial context for the natural production of this bioactive compound.

The taxonomic classification of Dysidea arenaria is as follows:

Kingdom: Animalia

Phylum: Porifera

Class: Demospongiae

Order: Dictyoceratida

Family: Dysideidae

Genus: Dysidea

Species: D. arenaria wikipedia.orgwikipedia.organimaldiversity.orgmarinespecies.org

Sponges of the genus Dysidea are found in marine environments globally. wikipedia.org D. arenaria specifically has been collected from various locations in the Pacific Ocean, including Palau, Papua New Guinea, and French Polynesia. tandfonline.comwikipedia.orgird.fr These sponges are filter-feeders and play a significant role in benthic-pelagic coupling by processing large volumes of water. thecephalopodpage.orgau.dk They often inhabit lagoons and areas with sandy or detrital seabeds. ird.fr Like many sponges, species of Dysidea engage in complex ecological interactions, including competition for space and defense against predators, often mediated by the production of secondary metabolites like this compound. au.dkfsu.eduwikipedia.org

Phylogenetic Analysis of Source Organisms

The phylogenetic placement of Dysidea arenaria within the class Demospongiae is well-established. animaldiversity.org Phylogenetic studies of sponges frequently utilize molecular markers to clarify evolutionary relationships that may not be apparent from morphology alone. researchgate.net Ribosomal RNA (rRNA) genes, such as the 18S and 28S rRNA genes, are common markers used in these analyses due to their conserved and variable regions, which are useful for resolving relationships at different taxonomic levels. researchgate.netmdpi.com The analysis of these genetic markers helps to confirm the classification of the Dysidea genus within the order Dictyoceratida and provides insights into its evolutionary history and relationship with other sponge lineages. researchgate.net

Cultivation and Maintenance of this compound-Producing Strains

The acquisition of this compound currently relies on the collection of wild specimens of Dysidea arenaria. tandfonline.comnih.gov Research teams typically collect the sponges by hand using SCUBA equipment at depths of around 10 meters. tandfonline.com To preserve the chemical integrity of the metabolites, the freshly collected specimens are frozen immediately on-site, often using dry ice, for transport to the laboratory. tandfonline.comresearchgate.net

The cultivation of marine sponges, including D. arenaria, for the sustainable production of bioactive compounds remains a significant scientific challenge. fsu.edu Maintaining these organisms in laboratory settings is difficult, which is why current research depends on wild harvesting. fsu.eduslideshare.net Upon arrival at the laboratory, the frozen sponge material is thawed before the extraction process begins. tandfonline.com A voucher sample of the collected organism is typically deposited in a reference collection to ensure accurate taxonomic identification for future studies. tandfonline.com

Quantitative Assessment of this compound Yields from Natural Sources (Inferred from isolation yields mentioned)

The yield of this compound from its natural source, Dysidea arenaria, can be inferred from the quantities reported in laboratory isolation studies. These yields are typically low, reflecting the nature of secondary metabolite production in marine organisms. The reported values vary based on the specific collection of the sponge and the efficiency of the extraction and purification protocol.

In one study, 180 grams of thawed sponge material were processed, resulting in the isolation of 8.9 mg of pure this compound. tandfonline.com Another isolation procedure started with an 838 mg organic fraction derived from a methanol extract of the sponge. nih.gov This fraction was subjected to silica gel chromatography, and a subsequent sub-fraction (159 mg) was purified by ODS and HPLC to yield 15.5 mg of this compound. nih.gov

The data below summarizes the reported isolation yields from different studies.

| Study Reference | Starting Material | Final Yield of this compound | Inferred Yield Percentage |

| Yoo et al. (2003) | 180 g (wet weight) of Dysidea arenaria | 8.9 mg | ~0.0049% |

| Yoshikawa et al. (2013) | 838 mg of organic extract fraction | 15.5 mg | ~1.85% (from extract) |

Elucidation of Arenarol S Molecular Architecture

Spectroscopic Methodologies in Arenarol Structure Determination

The definitive architecture of this compound was established through a combination of advanced spectroscopic analyses. researchgate.nettandfonline.com While initial structural hypotheses were proposed based on biosynthetic considerations, rigorous confirmation was achieved through detailed interpretation of spectroscopic data. The structure of this compound was ultimately confirmed by NMR analysis and by comparison with previously reported data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as the cornerstone in the structural elucidation of this compound. tandfonline.com A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allowed for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound provide the fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is characterized by a series of signals that correspond to its distinct structural motifs. Key resonances in the ¹H NMR spectrum of this compound include two olefinic methylene (B1212753) proton resonances at approximately δ 4.68 (broad singlet) and 4.70 (broad singlet). tandfonline.com These signals are indicative of an exocyclic ∆4,11 olefin, a distinguishing feature when compared to its isomer, isothis compound, which displays an endocyclic ∆3,4 olefin. tandfonline.com The spectrum also contains signals for aromatic protons, as well as aliphatic protons corresponding to the decalin ring system and its methyl substituents.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each of the 21 carbon atoms in this compound. These shifts are indicative of the carbon type (methyl, methylene, methine, or quaternary) and their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Features of this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| C-11 Methylene | ~4.68 (bs), ~4.70 (bs) | |

| Aromatic CH | ||

| Aliphatic CH | ||

| Methyl Groups |

Note: This table is representative and based on comparative data; exact values are reported in specialized literature.

To assemble the complete molecular structure from the 1D NMR data, a suite of 2D NMR experiments was employed. These experiments reveal correlations between nuclei, allowing for the establishment of bonding networks and through-space proximities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. researchgate.netprinceton.edu For this compound, COSY would establish the connectivity within the decalin ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.netprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netprinceton.edu This technique is instrumental in connecting the different spin systems identified by COSY and for assigning quaternary carbons that have no directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu This is vital for determining the stereochemistry of the molecule, such as the cis-fusion of the decalin rings in this compound. mdpi.com

Table 2: Summary of 2D NMR Correlation Analysis for this compound Structure Elucidation

| Experiment | Type of Correlation | Information Gained |

| COSY | ¹H-¹H | Establishes proton-proton coupling networks within the decalin and side-chain moieties. |

| HSQC | ¹H-¹³C (¹J) | Directly links protons to their attached carbons, aiding in carbon signal assignment. |

| HMBC | ¹H-¹³C (²J, ³J) | Connects different fragments of the molecule and assigns quaternary carbons. |

| NOESY | ¹H-¹H (Through-space) | Determines the relative stereochemistry and spatial proximity of protons. |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides complementary information to NMR by determining the molecular weight and elemental composition of this compound, as well as offering insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was utilized.

The analysis yielded a molecular ion [M]⁺ at an m/z of 314.2243, which corresponds to a molecular formula of C₂₁H₃₀O₂. tandfonline.com This highly accurate mass measurement provides strong evidence for the elemental composition of this compound, which is consistent with the structure determined by NMR.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z for C₂₁H₃₀O₂ | Found m/z |

| [M]⁺ | 314.2246 | 314.2243 |

While specific MS/MS data for this compound is not detailed in the provided sources, the fragmentation pattern can be inferred based on its structure and general principles of mass spectrometry. In a tandem MS experiment, the molecular ion is isolated and then fragmented to produce a series of daughter ions.

The fragmentation of this compound would likely involve characteristic losses related to its functional groups and structural features. uni-saarland.deinstructables.com For instance, cleavage of the bond between the hydroquinone (B1673460) and the sesquiterpene moiety would be expected. Additionally, fragmentation within the decalin ring system would likely occur, leading to the loss of small hydrocarbon fragments. The presence of hydroxyl groups in the hydroquinone ring could also lead to the loss of water molecules. Analyzing these fragmentation pathways provides further confirmation of the proposed structure. youtube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups and conjugated systems within a molecule. wikipedia.orgsci-hub.se

In the characterization of this compound and its derivatives, IR spectroscopy has been employed to identify key vibrational frequencies associated with its functional groups. arkat-usa.org The presence of hydroxyl (-OH) groups in the hydroquinone moiety and the various C-H and C-C bonds within the terpenoid backbone are confirmed by characteristic absorption bands in the IR spectrum. For instance, synthetic studies leading to aureol, a product derived from an acid-promoted rearrangement of this compound, utilized IR spectroscopy to verify the structural integrity of the intermediates and the final product. arkat-usa.org

UV-Vis spectroscopy is used to investigate electronic transitions within the molecule, particularly in the conjugated hydroquinone ring system. wikipedia.orgtechnologynetworks.com The absorption of UV or visible light promotes electrons to higher energy orbitals, and the wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. wikipedia.org While specific λmax values for this compound are not detailed in the reviewed literature, this technique is a standard procedure in the analysis of quinone and hydroquinone compounds, which are known to possess characteristic chromophores. wikipedia.orgresearchgate.net

| Spectroscopic Technique | Application for this compound | Typical Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups in this compound and its synthetic precursors. arkat-usa.org | Presence of O-H (hydroxyl), C-H (aliphatic/aromatic), and C=C (aromatic) bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characterization of the conjugated hydroquinone chromophore. wikipedia.orgresearchgate.net | Wavelength of maximum absorbance (λmax) related to π-π* electronic transitions. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is a critical and often challenging aspect of structural elucidation. rsc.orgresearchgate.net Chiroptical spectroscopy, which measures the differential interaction of a chiral sample with left and right circularly polarized light, is a primary method for this purpose. saschirality.org This family of techniques includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides structural information for chiral molecules by measuring the difference in absorption of left and right circularly polarized light in the UV-Vis region. mdpi.comencyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of stereogenic centers. mdpi.comfaccts.de

In the study of complex natural products like this compound, ECD is invaluable. While direct ECD data for this compound itself is not prominently published, the absolute configurations of closely related marine natural products and synthetic intermediates have been established using this method. researchgate.netresearchgate.net For example, the absolute configuration of synthetic intermediates in the total synthesis of halenaquinol, which shares structural motifs with this compound, was confirmed by comparing their experimental CD spectra with theoretical calculations. researchgate.net This comparative approach, where the experimental spectrum of an unknown compound is matched with that of a known standard or with a spectrum predicted by quantum chemical calculations, is a standard methodology for assigning absolute stereochemistry. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nlwikipedia.org A plain ORD curve provides information about the stereochemistry of a molecule, and like ECD, it is crucial for determining the absolute configuration. The specific rotation, [α]D, which is the optical rotation measured at a single wavelength (typically the sodium D-line at 589 nm), is a specific physical constant for a chiral compound.

During the total synthesis of natural (+)-arenarol, chiroptical data, including specific rotation, was essential for characterizing the enantiomerically pure intermediates and the final product. researchgate.net For instance, a key synthetic intermediate exhibited a specific rotation value that confirmed its stereochemical identity, ensuring the correct absolute configuration was carried through to the final this compound molecule. researchgate.net

| Chiroptical Technique | Principle | Application to this compound & Related Compounds |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. saschirality.org | Used to determine the absolute configuration of related natural products and synthetic intermediates. researchgate.netresearchgate.net |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. wikipedia.org | Specific rotation ([α]D) measurements confirm the stereochemical purity and identity of synthetic (+)-arenarol and its precursors. researchgate.net |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration in the solid state. nih.govwikipedia.org

The unambiguous molecular architecture of this compound was conclusively established through single-crystal X-ray diffraction analysis of its diacetate derivative. researchgate.netresearchgate.net The hydroquinone moiety of this compound was acetylated to form this compound diacetate, which yielded crystals suitable for analysis. The diffraction experiment provided the precise atomic coordinates, confirming the rearranged drimane (B1240787) skeleton and the cis-fusion of the decalin rings. researchgate.net The analysis also unequivocally established the absolute stereochemistry of the molecule. thieme-connect.com

The crystallographic data revealed that this compound diacetate crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.netresearchgate.net

| Crystallographic Parameter | Value for this compound Diacetate | Reference |

| Crystal System | Orthorhombic | researchgate.net, researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net, researchgate.net |

| Temperature | 138 K | researchgate.net, researchgate.net |

| Unit Cell Dimension (a) | 9.964 (5) Å | researchgate.net, researchgate.net |

| Unit Cell Dimension (b) | 6.81 (2) Å | researchgate.net, researchgate.net |

| Unit Cell Dimension (c) | 33.33 (5) Å | researchgate.net, researchgate.net |

| Final R value | 0.065 | researchgate.net, researchgate.net |

Biosynthetic Pathways and Enzymology of Arenarol

Proposed Biosynthetic Precursors and Intermediates of Arenarol

The biosynthesis of this compound is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) pathway. These precursors converge to form the key C15 intermediate, farnesyl diphosphate (FPP).

The pathway is thought to proceed via the following key stages:

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by a prenyltransferase (farnesyl diphosphate synthase) to yield the linear C15 isoprenoid, (2E,6E)-FPP.

Coupling to an Aromatic Moiety: The sesquiterpenoid portion is derived from FPP, while the hydroquinone (B1673460) unit is believed to originate from the shikimate pathway or a polyketide pathway. A key step involves the coupling of FPP to a hydroquinone or a related aromatic precursor, a reaction likely catalyzed by an aromatic prenyltransferase. This forms a farnesylated hydroquinone intermediate. mdpi.com

Cyclization Cascade: The farnesyl portion of this intermediate undergoes a complex cyclization cascade, initiated by a terpene cyclase (synthase). This series of reactions, likely involving protonation to initiate carbocation formation, leads to the characteristic cis-fused decalin ring system of the this compound skeleton. mdpi.com

Post-Cyclization Modifications: Following the formation of the core carbocyclic structure, subsequent tailoring enzymes may introduce further modifications. This compound itself is considered a plausible biogenetic precursor for other natural products, such as aureol, through an acid-promoted rearrangement. beilstein-journals.org Furthermore, an oxidized derivative, 6'-hydroxythis compound, is the proposed precursor to the cytotoxic dimer popolohuanone E.

The table below outlines the key proposed precursors and intermediates in the biosynthetic journey to this compound and its direct derivatives.

| Compound Name | Molecular Formula | Role in Biosynthesis | Relevant Citations |

| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | Universal C5 Isoprenoid Precursor | beilstein-journals.org |

| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | Universal C5 Isoprenoid Precursor | beilstein-journals.org |

| Farnesyl Diphosphate (FPP) | C₁₅H₂₈O₇P₂ | Key C15 linear precursor to sesquiterpenoids | mdpi.comrsc.org |

| Farnesyl Hydroquinone (Hypothetical) | C₂₁H₃₀O₂ | Putative intermediate after prenylation of the aromatic ring | mdpi.com |

| This compound | C₂₁H₃₀O₂ | Final Product / Precursor to other metabolites | beilstein-journals.org |

| 6'-Hydroxythis compound | C₂₁H₃₀O₃ | Proposed precursor to Popolohuanone E | |

| Aureol | C₂₁H₂₈O₂ | Proposed metabolite derived from this compound | beilstein-journals.org |

Isotopic Labeling Studies in this compound Biosynthesis Elucidation (Inferred from typical biosynthesis studies)

While specific isotopic labeling experiments on this compound have not been detailed in the available literature, this technique is a cornerstone for elucidating biosynthetic pathways of terpenoids. beilstein-journals.orguni-bonn.deresearchgate.net By feeding the producing organism (or a cell culture of its symbionts) with isotopically enriched precursors, the precise folding and rearrangement of the carbon skeleton can be traced.

For this compound, such a study would hypothetically involve:

Feeding with Labeled Acetate (B1210297) or Glucose: Administration of [1-¹³C]acetate, [2-¹³C]acetate, or uniformly ¹³C-labeled glucose to the sponge or its associated microorganisms. Subsequent analysis of the ¹³C NMR spectrum of the isolated this compound would reveal the labeling pattern. This pattern can confirm the isoprenoid origin of the decalin skeleton and potentially differentiate between the MVA (which uses acetate directly) and MEP pathways (which starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate, derived from glucose). beilstein-journals.org

Incorporation of Labeled Mevalonate: Feeding with [¹³C]-labeled mevalonic acid, the key intermediate of the MVA pathway, would provide more direct evidence for this pathway's involvement.

Use of Labeled FPP Analogues: In in vitro studies with isolated enzymes, synthetic FPP molecules labeled at specific positions with ¹³C or deuterium (B1214612) (²H) would be used as substrates for the putative terpene cyclase. bohrium.com Analyzing the position of the labels in the resulting product would provide definitive evidence for specific cyclization mechanisms, including proposed hydride shifts and Wagner-Meerwein rearrangements that are common in terpene biosynthesis. researchgate.net

The results from these experiments, analyzed by Mass Spectrometry (MS) to determine the degree of isotope incorporation and by Nuclear Magnetic Resonance (NMR) to pinpoint the exact location of the labels, are indispensable for validating proposed biosynthetic pathways and understanding the intricate mechanisms of the enzymes involved. uni-bonn.debohrium.com

Identification and Characterization of Key Biosynthetic Enzymes (Inferred from general biosynthesis research)

The identification of the specific enzymes responsible for this compound biosynthesis follows a well-established paradigm in modern natural product research, leveraging genomics and molecular biology.

In many microorganisms, genes encoding the enzymes for a specific metabolic pathway are co-located on the chromosome in a biosynthetic gene cluster (BGC). nih.govfrontiersin.org The discovery of the this compound BGC would likely involve:

Genomic Sequencing: Obtaining high-quality genomic DNA from the producing sponge, Dysidea arenaria, and its symbiotic microbial community. Both the sponge genome and the metagenome of its symbionts would be sequenced.

Bioinformatic Mining: The resulting genomic data would be analyzed with specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). frontiersin.orgmdpi.com Researchers would search for sequences homologous to known terpene synthases, prenyltransferases, and enzymes associated with aromatic compound synthesis (e.g., polyketide synthases or enzymes from the shikimate pathway). The presence of these genes within a single locus would strongly suggest a BGC for a meroterpenoid like this compound. nih.gov Studies have shown that terpene BGCs are abundant in marine microbes. frontiersin.org

Once a candidate BGC is identified, the function of each putative enzyme must be experimentally verified. This typically involves:

Gene Cloning and Heterologous Expression: Each candidate gene from the BGC is cloned into an expression vector and introduced into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com

In Vitro Enzymatic Assays: The recombinant enzymes are purified and their activity is tested in vitro. For instance, the putative terpene synthase would be incubated with FPP, and the reaction products analyzed by GC-MS or LC-MS to see if a key carbocyclic intermediate of the this compound pathway is formed. The putative aromatic prenyltransferase would be tested with FPP and various hydroquinone substrates.

In Vivo Reconstitution: The entire BGC or parts of it could be expressed in a heterologous host to attempt reconstitution of the full biosynthetic pathway, leading to the production of this compound itself.

The table below lists the types of enzymes expected to be found in the this compound BGC and their predicted functions.

| Enzyme Type (Putative) | Predicted Function in this compound Biosynthesis |

| Terpene Synthase / Cyclase | Catalyzes the complex carbocation-mediated cyclization of the farnesyl group to form the core cis-decalin skeleton. |

| Aromatic Prenyltransferase | Attaches the farnesyl diphosphate (FPP) precursor to the hydroquinone moiety. |

| P450 Monooxygenases | May be involved in the initial synthesis of the hydroquinone ring or in later oxidative tailoring steps (e.g., forming 6'-hydroxythis compound). |

| Dehydrogenases / Reductases | Could participate in modifying oxidation states during the formation of the hydroquinone or terpenoid moieties. |

| Farnesyl Diphosphate Synthase | Synthesizes the FPP precursor from IPP and DMAPP. |

Once the key biosynthetic enzymes are identified and characterized, their properties can be altered through protein engineering techniques. Directed evolution, which mimics natural selection in the laboratory, can be used to generate enzyme variants with improved characteristics. Methods like error-prone PCR (to introduce random mutations) or site-directed mutagenesis (to make specific changes) could be applied to the this compound terpene synthase, for example, to enhance its catalytic efficiency, improve its stability for industrial applications, or alter its substrate specificity to accept unnatural FPP analogues, thereby creating novel this compound derivatives.

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Components (Inferred from general biosynthesis research)

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. doi.orgnih.gov This approach is particularly valuable for complex molecules like this compound, where creating specific stereocenters can be challenging using purely chemical methods.

A hypothetical chemoenzymatic route to this compound or its analogues could involve:

Enzymatic Synthesis of the Core Scaffold: The this compound terpene synthase, once identified and produced via heterologous expression, could be used in a bioreactor to convert a farnesylated aromatic precursor into the complex cis-fused decalin core. cardiff.ac.uk This enzymatic step would ensure the correct stereochemistry, which is often a major hurdle in total synthesis.

Synthesis of Unnatural Precursors: Chemical synthesis could be employed to create a variety of FPP or hydroquinone analogues that are not found in nature. nih.govnih.gov These synthetic precursors could then be fed to the biosynthetic enzymes (e.g., the prenyltransferase and terpene synthase) to generate a library of novel this compound-like compounds with potentially enhanced or new biological activities. doi.org

Chemical Synthesis Strategies for Arenarol and Its Analogs

Retrosynthetic Analysis of Arenarol

Retrosynthetic analysis of this compound (1) reveals several key strategic disconnections. A primary disconnection can be made at the bond connecting the decalin core and the hydroquinone (B1673460) ring. researchgate.net This leads to a suitably functionalized decalin fragment and a hydroquinone or protected hydroquinone precursor. researchgate.net

Further disconnection of the decalin ring often involves transformations that simplify the stereochemical complexity. For instance, the cis-fused decalin system can be traced back to a cyclohexene (B86901) precursor through a Diels-Alder or a related cyclization reaction. An alternative approach involves the use of a pre-existing decalin system, such as the Wieland-Miescher ketone, which can be stereoselectively modified. nih.gov

One reported retrosynthetic strategy for a racemic synthesis of this compound dissects the molecule to a neopentyl iodide and a hydroquinone derivative. acs.org This approach highlights the challenge of forming the sterically hindered bond between the decalin and aromatic moieties. acs.org Another strategy focuses on the potential biomimetic acid-promoted rearrangement of this compound to form related natural products like aureol, suggesting a synthetic linkage between these compounds. arkat-usa.org

A common retrosynthetic pathway is summarized below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-C bond between decalin and hydroquinone | Functionalized decalin, hydroquinone derivative |

| This compound | cis-Decalin ring fusion | Cyclohexene precursor for intramolecular cyclization |

| This compound | Neopentyl C-Ar bond | Neopentyl iodide, aromatic Grignard reagent |

Total Synthesis Approaches to this compound

Several total syntheses of this compound, in both racemic and enantioselective forms, have been accomplished, each employing unique strategies to address the inherent structural challenges. uiowa.edupsu.edu

The control of stereochemistry, particularly at the two tertiary and two quaternary carbon centers of the cis-fused decalin ring, is a critical aspect of this compound synthesis. acs.org Stereoselective methods are crucial for establishing the correct relative and absolute configurations of these centers. thieme.denih.gov

One successful approach utilized a directed hydrogenation of an unsaturated neopentyl alcohol. uiowa.edu This step was key to the stereocontrolled formation of two adjacent tertiary centers. In another enantioselective synthesis, the stereochemistry was established early in the sequence, starting from a known optically active cis-fused decalin derivative. arkat-usa.org The use of chiral auxiliaries and catalysts in key bond-forming reactions is another common strategy to induce asymmetry.

The formation of the carbon-carbon bond between the sterically hindered neopentyl position of the decalin system and the aromatic ring is a significant hurdle in the synthesis of this compound. acs.orgpsu.edu Various cross-coupling reactions have been explored to forge this bond. A notable example is the use of a nickel-mediated coupling of a neopentyl iodide with an aromatic Grignard reagent. acs.orguiowa.edu This demonstrated the utility of nickel catalysis for creating sterically congested C-C bonds. mdpi.com

Another key strategic bond formation is the construction of the cis-fused decalin core itself. The Hosomi-Sakurai reaction, an intramolecular allylation of an α-trimethylsilyl ketone, has been employed to diastereoselectively form the cis-decalin system. psu.edu The Diels-Alder reaction represents another powerful tool for constructing the decalin ring system with a high degree of stereocontrol.

| Reaction Type | Reactants | Purpose |

| Nickel-mediated cross-coupling | Neopentyl iodide, Aromatic Grignard reagent | Formation of the bond between the decalin and aromatic moieties acs.orguiowa.edu |

| Hosomi-Sakurai reaction | Allylsilane, Enone | Diastereoselective formation of the cis-decalin ring psu.edu |

| Directed Hydrogenation | Unsaturated neopentyl alcohol | Stereocontrolled formation of tertiary centers uiowa.edu |

| Coupling Reaction | cis-fused decalin derivative, 2-lithioanisole | Building the carbon framework arkat-usa.org |

The use of protecting groups is essential in the multi-step synthesis of this compound to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org The hydroquinone moiety, being susceptible to oxidation, often requires protection. Common protecting groups for phenols, such as methyl or benzyl (B1604629) ethers, are typically employed.

In a synthesis aiming for popolohuanone E, a derivative of this compound, a cyclic ketal was used to protect a ketone functionality within the decalin core. psu.edu This ketal was later removed under acidic conditions. The choice of protecting groups must be carefully considered to ensure they are stable under the reaction conditions of subsequent steps and can be removed selectively without affecting other parts of the molecule (orthogonal strategy). organic-chemistry.org For instance, the simultaneous removal of a benzylic hydroxy group and an ethylene (B1197577) acetal (B89532) was achieved through a two-step sequence involving trifluoroacetylation followed by hydrogenolysis. arkat-usa.org

Semi-Synthesis and Late-Stage Functionalization of this compound

The semi-synthesis and late-stage functionalization of this compound offer pathways to generate derivatives with potentially enhanced or modified biological activities. researchgate.netrwth-aachen.de Late-stage functionalization, in particular, is a powerful strategy for rapidly creating a library of analogs from a common advanced intermediate or the natural product itself. researchgate.net

For example, this compound can be viewed as a precursor to other marine natural products. An acid-promoted rearrangement and cyclization of (+)-arenarol using boron trifluoride etherate leads to the formation of (+)-aureol with complete stereoselectivity. arkat-usa.orgresearchgate.net This biomimetic transformation highlights the potential for semi-synthetic modifications of the this compound scaffold.

Divergent Synthesis of this compound Analogs for Research Purposes

A divergent synthetic strategy allows for the creation of a variety of structurally related compounds from a common intermediate. mdpi.com This approach is highly efficient for exploring structure-activity relationships (SAR) and for the development of new therapeutic agents. acs.org

Starting from a common decalin intermediate, different aromatic partners can be introduced to generate a range of this compound analogs. For instance, in a strategy directed towards popolohuanone E, the coupling of the decalin moiety with a 2,3,6-trimethoxyphenyllithium was investigated. psu.edu While this specific coupling proved to be low-yielding due to steric hindrance, the principle of using different aromatic nucleophiles demonstrates a divergent approach. psu.edu By systematically varying the substitution pattern on the aromatic ring or modifying the decalin core, a library of this compound analogs can be synthesized for biological evaluation. acs.org This strategy is crucial for identifying the key structural features responsible for the biological activity of this class of compounds.

Rational Design of this compound Derivatives

Rational design in the context of this compound involves a targeted approach to synthesis, where derivatives are intentionally designed based on a mechanistic hypothesis or to mimic or alter a specific biological function. This strategy moves beyond simply recreating the natural product and instead focuses on creating novel molecules with potentially enhanced or modified properties.

One prominent example of rational design is the synthesis of derivatives based on proposed biosynthetic pathways. For instance, the synthesis of popolohuanone E, an oxidatively dimerized derivative of this compound, was strategized based on the hypothesis that it could be formed from the oxidative dimerization of 6'-hydroxythis compound. psu.edu This type of biomimetic synthesis provides a logical foundation for the creation of complex, related natural products. The synthetic strategy towards popolohuanone E involved the diastereoselective synthesis of a cis-decalin core, followed by the challenging formation of a hindered benzylic bond to connect the decalin and aromatic moieties. psu.edursc.org

Another powerful strategy in the rational design of this compound analogs is the use of a divergent synthetic approach from a common intermediate. This is exemplified by strategies utilizing aureol, a structurally related tetracyclic meroterpenoid, as a pluripotential late-stage intermediate. mdpi.com From this common core, a variety of natural and synthetic derivatives can be generated through sequential functionalization of the aromatic ring or by epimerization of the decalin core. mdpi.com This approach allows for the systematic modification of the this compound scaffold to probe the effects of different functional groups and stereochemistries on biological activity.

The table below summarizes key strategies employed in the rational design of this compound derivatives.

| Strategy | Key Intermediate/Precursor | Target Derivative Example | Rationale | Reference |

| Biomimetic Synthesis | (±)-Arenarol | Popolohuanone E | Based on a proposed oxidative dimerization in the natural biosynthetic pathway. | psu.edu |

| Divergent Synthesis | Aureol | Various tetracyclic meroterpenoids | Use of a common intermediate for systematic functionalization and stereochemical modification. | mdpi.com |

| Strategic Bond Disconnection | cis-Fused Decalin | (+)-Arenarol, (+)-Arenarone | Retrosynthetic analysis to identify key building blocks for efficient assembly. | nih.gov |

These rational design strategies are underpinned by a deep understanding of reaction mechanisms and the chemical reactivity of the functional groups within the this compound framework. nih.gov The goal is to move beyond serendipitous discovery and toward the deliberate creation of molecules with desired therapeutic or biological profiles.

Parallel Synthesis and Library Generation (Inferred from analog development)

While rational design focuses on creating specific, targeted molecules, parallel synthesis is a technique geared towards the rapid generation of a large number of compounds, often referred to as a chemical library. syrris.jpuniroma1.it This method involves performing the same reaction on a set of different starting materials in separate reaction vessels, all subjected to identical conditions. syrris.jp This high-throughput approach is particularly valuable in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound by systematically varying its substituents. nih.gov

In the context of this compound, while specific literature detailing a large-scale parallel synthesis of its analogs is not prominent, the development of numerous derivatives and related compounds strongly suggests the application of these principles. mdpi.comnih.govsemanticscholar.org The generation of a library of analogs based on the core this compound structure allows researchers to efficiently map the chemical space around the natural product. This can lead to the identification of derivatives with improved potency, selectivity, or other pharmacological properties.

A hypothetical parallel synthesis campaign for this compound analogs could involve the diversification at key positions of the molecule. For example, starting with a common decalin core, a library could be generated by coupling it with a variety of substituted aromatic groups. Further diversity could be introduced by modifying the hydroquinone moiety.

The general workflow for such a library generation is outlined below:

Scaffold Synthesis: Efficient synthesis of a key intermediate, such as the cis-decalin core of this compound.

Diversification: In a parallel format, this core would be reacted with a library of different building blocks (e.g., various substituted aryl lithium or Grignard reagents).

Purification: High-throughput purification methods would be employed to isolate the final compounds. nih.gov

Screening: The resulting library of this compound analogs would then be screened for biological activity.

The table below illustrates a simplified, hypothetical example of how a small library of this compound analogs could be generated by varying the aromatic component.

| Common Precursor (Decalin Moiety) | Variable Building Block (Aromatic Moiety) | Resulting this compound Analog |

| Decalin Aldehyde | 2,5-Dimethoxyphenyllithium | This compound Dimethyl Ether |

| Decalin Aldehyde | 2-Bromo-5-methoxyphenyllithium | 2'-Bromo-arenarol Methyl Ether |

| Decalin Aldehyde | 2,5-Difluorophenyllithium | 2',5'-Difluoro-arenarol Analog |

| Decalin Aldehyde | 3,6-Dimethoxy-2-methylphenyllithium | 2'-Methyl-arenarol Dimethyl Ether |

This approach, often part of a diversity-oriented synthesis (DOS) strategy, enables the exploration of a much broader chemical space than is possible with a purely rational, one-by-one design approach. nih.gov The data generated from screening these libraries can then inform future rational design efforts, creating a powerful cycle of discovery and optimization.

Biological Activities of Arenarol in Pre Clinical Models

In Vitro Cellular Activity of Arenarol

In vitro studies are fundamental in elucidating the direct effects of a compound on cells in a controlled laboratory setting. Research on this compound has demonstrated its capacity to inhibit the growth of various cancer cell lines and microbial pathogens. mdpi.comfrontiersin.org

This compound has shown notable cytotoxic activity, which is the ability to cause cell death, against several cancer cell lines. mdpi.comfrontiersin.org This activity is a key indicator of its potential as an anticancer agent. The mechanism often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. It has demonstrated inhibitory activity against murine lymphocytic leukemia (P388), human lung carcinoma (A549), and human chronic myelogenous leukemia (K562) cells. mdpi.comfrontiersin.org Studies indicate that this compound exhibits potent cytotoxic effects against both K562 and A549 cell lines, with activity comparable to the chemotherapy drug doxorubicin. frontiersin.org However, its activity against P388 leukemia cells has been described as mild or moderate in some reports. mdpi.commdpi.com It is noteworthy that the structurally similar compound avarol, a stereoisomer, exhibits approximately 20 times greater activity against P388 cells, highlighting how stereochemistry can influence biological function. nih.gov

| Cell Line | Cancer Type | Observed Sensitivity to this compound | Source |

|---|---|---|---|

| P388 | Murine Lymphocytic Leukemia | Cytotoxic activity observed. mdpi.comtandfonline.com Described as having lower activity compared to its stereoisomer, avarol. nih.gov | mdpi.comtandfonline.comnih.gov |

| A549 | Human Lung Carcinoma | Potent cytotoxic effect reported. frontiersin.org | frontiersin.org |

| K562 | Human Chronic Myelogenous Leukemia | Potent cytotoxic effect reported. frontiersin.org | frontiersin.org |

The potency of this compound's cytotoxic activity is quantified using the half-maximal inhibitory concentration (IC50) or the median effective dose (ED50). These values represent the concentration of the compound required to inhibit 50% of the cellular process being measured, such as cell growth or viability. nih.gov For this compound, cytotoxic investigations against K562 and A549 cell lines showed an IC50 value below 10 μM. frontiersin.org Specifically against the P388 leukemia cell line, reported values include an ED50 of 17.5 μg/mL and an IC50 of 18 µg/mL in separate studies. mdpi.comtandfonline.com Furthermore, this compound has been found to inhibit several medically relevant protein kinases with IC50 values as low as 4 µM, which may contribute to its anticancer effects. nih.gov

| Cell Line | Parameter | Value | Source |

|---|---|---|---|

| P388 | ED50 | 17.5 μg/mL | mdpi.com |

| P388 | IC50 | 18 μg/mL | tandfonline.com |

| K562 | IC50 | < 10 μM | frontiersin.org |

| A549 | IC50 | < 10 μM | frontiersin.org |

| Various Protein Kinases | IC50 | As low as 4 μM | nih.gov |

In addition to its anticancer properties, this compound has been investigated for its ability to combat pathogenic microorganisms. mdpi.com Sesquiterpene quinones and hydroquinones, the class of compounds to which this compound belongs, are often recognized for their antibacterial and cytotoxic properties. mdpi.com The antimicrobial activity is thought to be related to the hydroquinone (B1673460) moiety, which can be oxidized to the more toxic quinone form within the target organism. mdpi.com

While the broader class of this compound-type compounds is known to possess antibacterial effects, specific data detailing the minimum inhibitory concentration (MIC) of this compound against particular bacterial strains is limited in the available research. mdpi.com General findings suggest that these types of marine natural products exhibit activity, but more targeted studies on this compound are required to fully characterize its antibacterial spectrum. mdpi.commdpi.com

This compound has demonstrated positive results in antifungal assays. mdpi.com Specifically, it has shown efficacy against the fungal species Penicillium notatum and Aspergillus oryzae. mdpi.com This suggests a potential role for this compound in addressing fungal infections, although further research is needed to determine its potency and spectrum of activity against a wider range of fungal pathogens.

| Activity Type | Pathogen | Result | Source |

|---|---|---|---|

| Antifungal | Penicillium notatum | Positive inhibitory activity observed. | mdpi.com |

| Antifungal | Aspergillus oryzae | Positive inhibitory activity observed. | mdpi.com |

Antimicrobial Efficacy Against Pathogenic Microorganisms

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis, which correlates the chemical structure of a molecule with its biological activity, is a cornerstone of medicinal chemistry. journalcsij.comsioc-journal.cn For this compound and its derivatives, SAR studies provide crucial insights into the molecular features required for their biological effects. These investigations help identify the key structural motifs responsible for activity and guide the design of new analogues with potentially improved efficacy and selectivity. journalcsij.comoncodesign-services.com While comprehensive SAR libraries for this compound are not extensively documented, analysis of the parent compound, its natural derivatives, and its mechanism of action provides a foundational understanding of its pharmacophoric requirements and the impact of structural alterations.

The primary biological activities associated with this class of compounds include cytotoxic and antibacterial effects. nih.gov A significant breakthrough in understanding the mechanism of action for this structural class came from the identification of farnesyl diphosphate (B83284) synthase (FPPS) as a molecular target for Arenarone, the oxidized quinone form of this compound. pnas.org This finding has been pivotal in elucidating the specific structural features that govern bioactivity.

Identification of Pharmacophores

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is essential for its interaction with a biological target and the triggering of a biological response. slideshare.netresearchgate.net For the this compound/Arenarone system, the pharmacophore can be defined by analyzing the interactions of Arenarone with its identified enzyme target, FPPS. pnas.org

Research using X-ray crystallography has shown that Arenarone inhibits human FPPS by binding to the homoallylic site, which is the binding site for the substrate isopentenyl diphosphate (IPP). pnas.org This provides direct insight into the essential pharmacophoric features:

The Quinone Ring: The 1,4-benzoquinone (B44022) moiety of Arenarone is a critical feature. It acts as the primary interacting element within the enzyme's binding pocket. Its ability to participate in specific interactions, likely involving hydrogen bonds and hydrophobic contacts, is essential for binding and inhibition. pnas.org This quinone ring is a common feature in many bioactive marine natural products. nih.gov

The Rearranged Drimane (B1240787) Skeleton: This bulky, lipophilic sesquiterpenoid portion of the molecule serves as a scaffold. Its main role is to provide the correct size, shape, and conformational rigidity to orient the quinone headgroup optimally within the binding site of the target protein. nih.govpnas.org

Spatial Relationship: The specific covalent linkage and spatial orientation between the terpenoid scaffold and the quinone ring are crucial for positioning the molecule correctly for biological activity.

Based on the binding mode of Arenarone with FPPS, the key pharmacophoric points can be summarized as a combination of a hydrophobic, bulky group (the drimane skeleton) connected to a planar aromatic system containing hydrogen bond acceptors (the quinone carbonyls). pnas.org

Impact of Structural Modifications on Efficacy and Selectivity

Modifying the chemical structure of this compound can lead to significant changes in biological efficacy and target selectivity. oncodesign-services.com Key modifications include the oxidation state of the hydroquinone ring, alterations to the terpenoid backbone, and dimerization.

Oxidation State of the Hydroquinone/Quinone Moiety

The most fundamental structural modification is the oxidation of the hydroquinone ring of this compound to the quinone ring of Arenarone. This conversion has a profound impact on biological activity.

This compound (Hydroquinone): The hydroquinone form is associated with antioxidant properties. semanticscholar.org It can act as a radical scavenger. In the context of enzyme inhibition, it may function as a pro-drug, being oxidized to the active quinone form in vivo or in situ.

Arenarone (Quinone): The quinone form is the active species for the inhibition of FPPS. pnas.org Quinones are known electrophiles and can engage in Michael additions with nucleophilic residues (like cysteine) in proteins, which could be an additional or alternative mechanism of action. This suggests that the conversion to the quinone is a critical activation step for at least some of its cytotoxic effects.

Modifications to the Terpenoid Scaffold

Although specific synthetic analogues of the this compound terpenoid core with corresponding activity data are not detailed in the reviewed literature, general principles of SAR suggest that modifications to this scaffold would significantly affect activity. nih.gov The drimane skeleton's role is to ensure proper docking with the target. nih.govpnas.org Therefore, changes to its stereochemistry, size, or flexibility could decrease or abolish binding affinity by disrupting the optimal orientation of the quinone headgroup.

Dimerization

Nature provides examples of more complex derivatives, such as popolohuanone E, which is an oxidatively dimerized analogue. researchgate.net The formation of such dimers represents a significant structural modification that can dramatically alter the biological profile. Popolohuanone E has demonstrated selective cytotoxic behavior, indicating that dimerization can lead to changes in efficacy and, importantly, selectivity against different cell lines. researchgate.net This suggests that creating dimers of this compound or its derivatives could be a viable strategy for developing agents with novel or more selective therapeutic properties.

The table below summarizes the key structural features of this compound and its direct derivative Arenarone and their established roles in biological activity.

| Compound | Key Structural Feature | Implied Role in Bioactivity |

| This compound | Hydroquinone Ring | Antioxidant activity; Potential pro-drug form. pnas.orgsemanticscholar.org |

| Rearranged Drimane Skeleton | Provides structural scaffold for positioning the hydroquinone ring. nih.gov | |

| Arenarone | 1,4-Benzoquinone Ring | Active pharmacophore for FPPS inhibition; Electrophilic center. pnas.org |

| Rearranged Drimane Skeleton | Orients the quinone headgroup within the enzyme active site. pnas.org | |

| Popolohuanone E | Dimerized Structure | Confers selective cytotoxicity, altering the efficacy and selectivity profile. researchgate.net |

Molecular Mechanisms of Action of Arenarol

Target Identification and Validation Studies for Arenarol

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound like this compound. Various advanced methodologies are employed to pinpoint the proteins and pathways through which this compound exerts its effects.

Proteomic Approaches (e.g., Affinity Chromatography, SILAC)

Proteomic strategies are powerful tools for identifying the direct binding partners of a small molecule within the complex environment of a cell. frontiersin.org These methods can reveal the primary targets and downstream protein expression changes, offering a comprehensive view of the compound's impact. frontiersin.org

Affinity Chromatography: This technique is a cornerstone of target identification. frontiersin.org It involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support, such as a chromatography resin. researchgate.net A cell lysate containing a mixture of proteins is then passed over this resin. researchgate.net Proteins that specifically bind to the immobilized compound are retained, while non-binding proteins are washed away. researchgate.net The bound proteins can then be eluted and identified using mass spectrometry. researchgate.net This approach, also known as compound-centered chemical proteomics (CCCP), directly "hooks" the target proteins based on their affinity for the compound. frontiersin.org

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a quantitative mass spectrometry technique that allows for the precise comparison of protein abundances between different cell populations. nptel.ac.inforth.gr In the context of target identification, cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. nptel.ac.inforth.gr One population is treated with the compound of interest (e.g., this compound), while the other serves as a control. The lysates from both populations are then combined, and the proteins are analyzed by mass spectrometry. forth.gr By comparing the intensity of the light and heavy isotopic peaks for each protein, researchers can identify proteins whose expression levels are significantly altered by the compound's presence. forth.gr This method is particularly effective for distinguishing specific interactors from non-specific background binding in affinity purification experiments. forth.gr Combining SILAC with affinity purification (a strategy sometimes referred to as MAP-SILAC) enhances the stringency of target identification by allowing for the differentiation between stable and dynamic protein interactions. forth.gr

While specific studies detailing the use of affinity chromatography and SILAC for this compound target identification are not prevalent in the public domain, these are standard and powerful methodologies for such purposes. frontiersin.orgmdpi.comnih.gov

Genomic and Transcriptomic Profiling (e.g., RNA-seq, Microarray)

Genomic and transcriptomic analyses provide insights into how a compound affects gene expression at the RNA level. These methods can reveal the downstream consequences of a drug-target interaction, helping to map the affected signaling pathways.

RNA-sequencing (RNA-seq) and Microarrays: These are high-throughput techniques used to profile the entire transcriptome of a cell or tissue. plos.orgnih.gov RNA-seq directly sequences the RNA molecules present in a sample, offering high sensitivity, a broad dynamic range, and the ability to detect novel transcripts and splice variants. plos.orgresearchgate.net Microarrays, on the other hand, use probes of known sequences to measure the abundance of corresponding RNA transcripts. plos.orgnih.gov Both methods can effectively identify genes that are either upregulated or downregulated in response to treatment with a compound like this compound. nih.govnih.gov For instance, studies on this compound's effect on melanogenesis have shown that it abrogates the endothelin 1 (EDN1)-stimulated expression of key melanogenic enzymes like tyrosinase at the transcriptional level. nih.govnih.gov This suggests that this compound's primary target ultimately leads to a cascade of events that alter the transcription of these genes. nih.govnih.gov Transcriptomic data can be used in a hypothesis-driven manner to investigate the effects on pre-selected pathways or in an exploratory fashion to uncover novel mechanisms. researchgate.netnih.gov

Metabolomic Perturbation Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. nih.gov Analyzing the perturbations in the metabolome following treatment with a compound can reveal which metabolic pathways are affected.

Metabolomic Profiling: This approach involves the comprehensive analysis of all small molecule metabolites in a biological sample using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify significant changes in the levels of various metabolites. nih.govnih.gov These changes can point towards the inhibition or activation of specific enzymes or pathways. For example, a buildup of a particular substrate and a depletion of its corresponding product would suggest the inhibition of the enzyme that catalyzes that reaction. This untargeted approach can provide a global view of the metabolic state of the cell and how it is perturbed by the compound. nih.govfrontiersin.org While specific metabolomic studies on this compound are not widely published, this method offers a powerful, complementary approach to proteomics and transcriptomics for understanding its molecular mechanisms. elifesciences.org

This compound Interactions with Specific Biomolecules

Research has identified several specific biomolecules with which this compound interacts, leading to its observed biological activities. These interactions have been characterized through various biochemical and cellular assays.

Enzyme Inhibition Kinetics and Characterization (e.g., protein kinases, tyrosinase)

This compound has been shown to be a potent inhibitor of several enzymes, particularly protein kinases and tyrosinase. nih.govjapsonline.compnas.org

Protein Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by adding phosphate (B84403) groups to proteins. nih.gov Their dysregulation is implicated in many diseases, including cancer. nih.gov this compound has been identified as a potent inhibitor of several medically relevant protein kinases. nih.gov The inhibition of these kinases can disrupt the signaling pathways they control. For example, in the context of melanogenesis, this compound was found to suppress the endothelin 1-induced phosphorylation of MEK and ERK, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov However, it did not directly inhibit the upstream kinase, Raf-1, in vitro, suggesting an indirect mechanism of MEK phosphorylation interruption. nih.govnih.gov Kinetic studies are essential to understand the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's affinity for the enzyme, often expressed as the inhibition constant (Ki). wikipedia.orgnih.gov

Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis. japsonline.comjapsonline.com Its inhibition is a common strategy for skin-lightening agents. japsonline.comjapsonline.com this compound has demonstrated a potent inhibitory effect on tyrosinase activity in B16 melanoma cells, with an IC50 value of less than 3 µM. japsonline.combvsalud.org This inhibition contributes to its anti-melanogenic properties. japsonline.combvsalud.org Interestingly, while this compound treatment of B16 cells leads to reduced tyrosinase activity, direct treatment of cell lysates with this compound does not affect the enzyme's activity, suggesting that this compound does not directly inhibit the tyrosinase enzyme itself. nih.gov Instead, it appears to downregulate the expression of the tyrosinase gene at both the transcriptional and translational levels. nih.govnih.gov

Farnesyl Diphosphate (B83284) Synthase (FPPS): Arenarone, a closely related compound to this compound, has been shown to inhibit farnesyl diphosphate synthase (FPPS). pnas.orgnih.gov FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. nih.gov Arenarone inhibits FPPS by binding to the isopentenyl diphosphate site. pnas.org Given the structural similarity, it is plausible that this compound may also interact with this or other enzymes in the isoprenoid biosynthesis pathway.

Receptor Binding Assays (e.g., EDNRB)

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. europa.eumerckmillipore.com These assays are crucial for understanding the effects of compounds that act on cell surface receptors.

Endothelin Receptor Type B (EDNRB): The endothelin receptor type B (EDNRB) is a G protein-coupled receptor that, when activated by its ligand endothelin-1 (B181129) (EDN1), stimulates melanogenesis in melanocytes. uniprot.orgwikipedia.orgmedlineplus.gov this compound has been shown to abrogate the melanogenic effects stimulated by EDN1. nih.govnih.gov While direct binding assays of this compound to EDNRB have not been explicitly detailed in the available literature, the compound's ability to block the downstream signaling cascade initiated by EDN1 binding to EDNRB strongly suggests an interaction with this pathway. nih.govnih.gov this compound's mechanism involves the interruption of MEK phosphorylation, a key step in the EDN1-EDNRB signaling pathway that leads to melanin production. nih.govnih.gov This indicates that this compound acts downstream of the receptor, or possibly modulates the receptor's activity or its coupling to G proteins, rather than directly competing with EDN1 for binding. nih.govnih.gov

Data Tables

Table 1: this compound's Effect on Melanogenesis-Related Proteins and Activities Data compiled from studies on normal human melanocytes (NHMs) and B16 melanoma cells.

| Parameter | Effect of this compound | Cell Type | Concentration | Reference |

| Tyrosinase Expression (Transcriptional) | Significant abrogation of EDN1-stimulated expression | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

| Tyrosinase Expression (Translational) | Significant abrogation of EDN1-stimulated expression | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

| Tyrosinase Enzymatic Activity | Marked inhibitory effect | B16 cells | 0.3 - 3.0 µM | nih.gov |

| Tyrosinase-related protein 1 (TRP-1) Expression | Significant abrogation of EDN1-stimulated expression | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

| Dopachrome tautomerase (DCT) Expression | Significant abrogation of EDN1-stimulated expression | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

| Microphthalmia-associated transcription factor (MITF) Expression | Attenuation of increased expression | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

| MEK Phosphorylation | Significant suppression of EDN1-induced phosphorylation | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

| ERK Phosphorylation | Significant suppression of EDN1-induced phosphorylation | NHMs | 1.0 - 3.0 µM | nih.govnih.gov |

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant strategy for therapeutic intervention. nih.govrsc.orgfrontiersin.org The chemical compound this compound has been identified as a modulator of such interactions, primarily through its activity as a protein kinase inhibitor. Research indicates that this compound and its isomer, isothis compound, are capable of inhibiting several medically relevant protein kinases, with IC₅₀ values as low as 4 µM. nih.govsemanticscholar.org

A key pathway affected by this compound is the Ras/Raf/MEK/ERK signaling cascade, which is crucial in regulating cell growth and proliferation. In studies on normal human melanocytes, this compound was found to significantly disrupt the endothelin-1 (EDN1) stimulated signaling pathway. nih.govnih.gov Specifically, it suppresses the phosphorylation of MEK (Mitogen-activated protein kinase kinase) and the downstream proteins ERK (Extracellular signal-regulated kinase), MITF (Microphthalmia-associated transcription factor), and CREB (cAMP response element-binding protein). nih.gov Interestingly, the activity of Raf-1, an upstream kinase that activates MEK, was not directly inhibited by this compound in in-vitro assays. nih.govnih.gov This suggests that this compound's mechanism for interrupting MEK phosphorylation is not due to direct Raf-1 inactivation but through a yet-to-be-determined mechanism. nih.govnih.gov

The table below summarizes the observed inhibitory effects of this compound on key protein kinases.

| Target Protein | Observed Effect | Pathway | Source(s) |

| MEK | Inhibition of phosphorylation | Ras/Raf/MEK/ERK | nih.gov, nih.gov |

| ERK | Inhibition of phosphorylation | Ras/Raf/MEK/ERK | nih.gov |

| Various Protein Kinases | General inhibitory activity | Not specified | nih.gov, semanticscholar.org |

DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. Transcription factors, for example, regulate gene expression through their ability to bind to DNA, proteins, and RNA. mit.edunih.gov However, direct experimental studies focusing on the binding of this compound to DNA or RNA are not extensively detailed in the currently reviewed scientific literature. While some DNA/RNA-binding proteins have been identified through structural similarity to known domains, this compound has not been highlighted in this context. mdpi.com

It is worth noting that related marine hydroquinones have been studied for their effects on DNA. For instance, the avarol/avarone redox couple, which shares a structural class with this compound, has been shown to cause DNA damage, which is a principal cause of its cytotoxicity. nih.gov However, DNA damage mechanisms are distinct from direct DNA binding studies, which would characterize the affinity and mode of association between a compound and a nucleic acid sequence. nih.gov Therefore, while this compound's cytotoxic profile suggests it interferes with fundamental cellular processes, its capacity to directly bind to DNA or RNA remains an area for future investigation.

Cellular Pathway Modulation by this compound

This compound's biological activity stems from its ability to modulate key cellular pathways that govern cell fate, including survival, proliferation, and death. Its potent cytotoxic effects against various cancer cell lines infer its significant impact on these fundamental processes. nih.gov

Apoptosis Pathway Activation (Intrinsic and Extrinsic) (Inferred from cytotoxicity)

Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating damaged or cancerous cells. wikipedia.org It can be initiated through two primary signaling routes: the intrinsic (or mitochondrial) pathway and the extrinsic pathway. teachmeanatomy.infothermofisher.com The intrinsic pathway is triggered by intracellular stresses like DNA damage or biochemical stress, leading to the release of mitochondrial proteins such as cytochrome c. thermofisher.comnih.gov The extrinsic pathway is activated by external signals, where extracellular ligands bind to cell-surface death receptors, initiating a signaling cascade. wikipedia.orgteachmeanatomy.info Both pathways converge on the activation of caspases, which are proteases that dismantle the cell. thermofisher.com

Cell Cycle Arrest Mechanisms (Inferred from cytotoxicity)

The cell cycle is a series of events that leads to cell division and replication. frontiersin.org This process is tightly controlled by checkpoints that ensure the fidelity of genetic information. Key regulators include cyclin-dependent kinases (CDKs) and their cyclin partners, which drive the cell through different phases. mdpi.com Cell cycle arrest is a crucial anti-cancer mechanism that halts the proliferation of malignant cells. frontiersin.org This arrest is often mediated by tumor suppressor pathways like the p53/p21 and p16/pRB pathways, which inhibit CDK activity. frontiersin.orgmdpi.com

Given this compound's demonstrated cytotoxic and anti-proliferative effects, it is inferred that the compound induces cell cycle arrest. nih.gov By disrupting signaling cascades like the MEK/ERK pathway, which is vital for cell growth, this compound likely interferes with the proteins that regulate cell cycle progression. nih.gov The inhibition of proliferation in cancer cells treated with cytotoxic agents is a hallmark of cell cycle arrest, often occurring at the G2/M or other checkpoints to prevent mitosis. mdpi.comdbcls.jp This inferred mechanism positions this compound as a compound that likely targets the cellular machinery responsible for uncontrolled cancer cell division.

Autophagy Induction or Inhibition (Inferred from general cellular mechanisms)

Autophagy is a catabolic process where cells degrade and recycle their own components through lysosomes. nih.gov This pathway plays a dual role in cancer; it can act as a survival mechanism, helping cells endure stress, or it can lead to a form of programmed cell death. mdpi.com The relationship between autophagy and other cellular processes like apoptosis is complex, and its modulation is a target for cancer therapy. nih.gov ER stress, for instance, is a condition that can either induce or inhibit autophagy. nih.gov